molecular formula C8H6F3N3 B1347498 7-(trifluoromethyl)-1H-indazol-3-amine CAS No. 60330-35-0

7-(trifluoromethyl)-1H-indazol-3-amine

Katalognummer: B1347498
CAS-Nummer: 60330-35-0
Molekulargewicht: 201.15 g/mol
InChI-Schlüssel: RLNKCXFTRPDGAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Trifluoromethyl)-1H-indazol-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable moiety in drug design .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is the trifluoromethylation of indazole derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under catalytic conditions. The reaction is often carried out in the presence of a base and a catalyst, such as copper or silver salts, to facilitate the formation of the trifluoromethylated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-(Trifluoromethyl)-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

7-(Trifluoromethyl)-1H-indazol-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively modulate the activity of its targets. This can result in the inhibition of enzyme activity, alteration of receptor signaling pathways, or other biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-(Trifluoromethyl)-1H-indazol-3-amine is unique due to its specific indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct pharmacological properties, such as enhanced metabolic stability and binding selectivity, which may not be present in other trifluoromethyl-containing compounds .

Biologische Aktivität

7-(Trifluoromethyl)-1H-indazol-3-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and as an inhibitor of various biological pathways. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to an indazole structure, which is known for its diverse pharmacological properties. The general formula can be represented as follows:

C8H6F3N3\text{C}_8\text{H}_6\text{F}_3\text{N}_3

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). The results showed that the compound had an IC50 value of 5.15 µM against the K562 cell line, indicating potent inhibitory effects on cancer cell proliferation. Additionally, it demonstrated selectivity for normal cells with an IC50 of 33.2 µM against HEK-293 cells, suggesting a favorable therapeutic index .

Cell LineIC50 (µM)Selectivity Index
K562 (CML)5.156.4
A549 (Lung)TBDTBD
PC-3 (Prostate)TBDTBD
Hep-G2 (Liver)TBDTBD
HEK-293 (Normal)33.2-

The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptotic pathways. It has been shown to inhibit the Bcl-2 family proteins and affect the p53/MDM2 pathway, leading to increased apoptosis in cancer cells . This suggests that the compound may serve as a scaffold for developing new anticancer agents targeting these critical pathways.

Inhibitory Effects on Fibrinolysis

In addition to its anticancer properties, this compound has been explored for its potential as an inhibitor of fibrinolysis. A patent describes its use in treating bleeding disorders by inhibiting plasminogen activation, thereby preventing excessive fibrinolysis . This application highlights its potential in managing conditions related to hemorrhage.

Pharmacological Studies

Recent pharmacological investigations have utilized computational methods such as pharmacophore modeling and molecular docking to further understand the interactions of this compound with biological targets. These studies aim to identify structural features essential for its biological activity and optimize its efficacy through chemical modifications .

Case Studies and Research Findings

  • Study on Antitumor Activity : A series of indazole derivatives were synthesized and evaluated for their antitumor activity, with this compound being one of the most promising candidates due to its low IC50 values against various cancer cell lines .
  • Fibrinolytic Inhibition : Research has demonstrated that compounds similar to this compound can significantly inhibit fibrinolysis, suggesting applications in treating acute bleeding episodes in patients with coagulation disorders .

Eigenschaften

IUPAC Name

7-(trifluoromethyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNKCXFTRPDGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355875
Record name 7-(trifluoromethyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60330-35-0
Record name 7-(trifluoromethyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.